molecular formula C21H22BrN3O3 B12461045 N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B12461045
M. Wt: 444.3 g/mol
InChI Key: YWNSDWLNCBGUSW-UHFFFAOYSA-N
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Description

N’-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique substituents, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Hydrazide Formation: The brominated indole is reacted with hydrazine derivatives to form the hydrazide group.

    Acetohydrazide Formation: The final step involves the reaction of the hydrazide with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N’-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromo and hydrazide groups may enhance its binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    5-Bromoindole: A simpler indole derivative with a bromo substituent.

    2-Phenylindole: An indole derivative with a phenyl group.

Uniqueness

N’-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is unique due to its combination of substituents, which confer specific chemical and biological properties. Its hydrazide group and phenoxyacetyl moiety distinguish it from other indole derivatives, potentially leading to unique applications and effects.

Properties

Molecular Formula

C21H22BrN3O3

Molecular Weight

444.3 g/mol

IUPAC Name

N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H22BrN3O3/c1-11(2)14-6-5-12(3)7-18(14)28-10-19(26)24-25-20-15-8-13(4)16(22)9-17(15)23-21(20)27/h5-9,11,23,27H,10H2,1-4H3

InChI Key

YWNSDWLNCBGUSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C(=C3)Br)C)O

Origin of Product

United States

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